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molecular formula C16H11N3O2 B8650219 Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci)

Benzonitrile,4-(1,4-dihydro-8-methoxy-4-oxo-2-quinazolinyl)-(9ci)

Cat. No. B8650219
M. Wt: 277.28 g/mol
InChI Key: NRHBAZUXKYNQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156739

Procedure details

8-Methoxy-2-(4-cyanophenyl)quinazolin-4-[3 H]-one (0.2 g, 0.72 mmol) was suspended in a 1.0 M solution of BBr3 in DCM (3.6 ml) to give a brown suspension, which was refluxed for 48 hours. The solvent was directly distilled from the reaction vessel to leave a -brown solid, which was hydrolysed with 10% aq. NaOH solution to give a clear, yellow solution. The solution was neutralised with dilute HCl, whereupon a yellow precipitate formed. The reaction mixture was extracted into an excess of EtOAc. The organic layers were combined, dried (MgSO4) and filtered. The solvent was removed under vacuum to leave a cream solid. The product (108 mg) was purified by column chromatography, using DCM:MeOH (95:5) as the eluent, to give a cream solid (26.4 mg, 0.1 mmol), 14%).
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21].B(Br)(Br)Br.[OH-].[Na+].Cl>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[C:10]([C:13]1[CH:18]=[CH:17][C:16]([C:19]#[N:20])=[CH:15][CH:14]=1)[NH:9][C:8]2=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)C#N)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
3.6 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown suspension, which
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was directly distilled from the reaction vessel
CUSTOM
Type
CUSTOM
Details
to leave a -brown solid, which
CUSTOM
Type
CUSTOM
Details
to give a clear, yellow solution
CUSTOM
Type
CUSTOM
Details
formed
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted into an excess of EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a cream solid
CUSTOM
Type
CUSTOM
Details
The product (108 mg) was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2C(NC(=NC12)C1=CC=C(C=C1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
AMOUNT: MASS 26.4 mg
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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